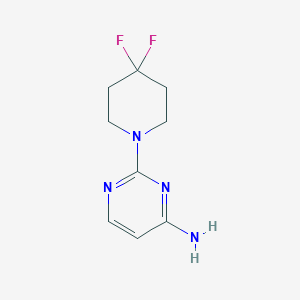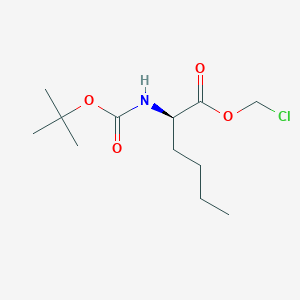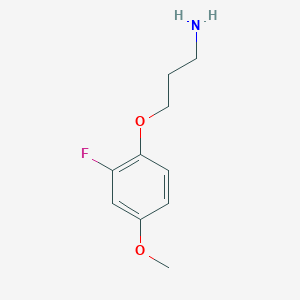
3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine
Übersicht
Beschreibung
3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine is a chemical compound used in organic synthesis . It is an integral part of the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 181.23 . The InChI code is 1S/C10H15NO2/c1-12-9-5-2-3-6-10 (9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Ligand Synthesis and Metal Ion Complexation
A study by Liu et al. (1993) explored the preparation and characterization of N3O3 amine phenols, which are products of KBH4 reduction of Schiff bases, derived from reactions involving compounds structurally related to 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine. These ligands demonstrate potential in forming complexes with group 13 metal ions, suggesting applications in coordination chemistry and metal ion complexation (Liu, Wong, Rettig, & Orvig, 1993).
Nucleophilic Reactions and Kinetics
Lee and Main (1975) conducted a study on the reactivity of certain amines, including structures akin to this compound, in nucleophilic aromatic substitution reactions. These findings have implications for understanding the kinetics and mechanisms of reactions involving similar amines (Lee & Main, 1975).
Hydrogen-Bond Basicity
Research by Graton et al. (1999) focused on the hydrogen-bond basicity of aliphatic primary amines, including those structurally related to this compound. This study provides insights into the hydrogen-bonding abilities of such compounds, which is crucial for understanding their interactions in various chemical and biological systems (Graton et al., 1999).
Fluorescence and Labeling Applications
Hirano et al. (2004) discovered a novel fluorophore derived from methoxyindole acids, demonstrating properties similar to those found in this compound. This compound's strong fluorescence in a wide pH range in aqueous media suggests its potential use in biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antimicrobial Properties
Jafarov et al. (2019) synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, which are chemically related to this compound. Their research indicated these compounds' effectiveness as antimicrobial agents, exceeding that of some existing medical treatments (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Chemical Synthesis and Reactions
Various studies have explored the synthesis, reactions, and properties of compounds structurally similar to this compound. For example, Rappoport and Ta-Shma (1971) investigated the nucleophilic substitution reactions of similar compounds, shedding light on their potential uses in synthetic organic chemistry (Rappoport & Ta-Shma, 1971).
Liquid Crystal Applications
Booth et al. (1993) synthesized materials derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, structurally related to the compound . These materials exhibited liquid-crystalline properties, suggesting potential applications in the field of liquid crystal display technologies (Booth, Goodby, Hardy, Lettington, & Toyne, 1993).
Safety and Hazards
The safety information for 3-(2-Fluoro-4-methoxyphenoxy)propan-1-amine indicates that it is dangerous. The hazard statements include H314 and H335, which refer to causing severe skin burns and eye damage, and may cause respiratory irritation, respectively . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-8-3-4-10(9(11)7-8)14-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPOQVROFUVAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
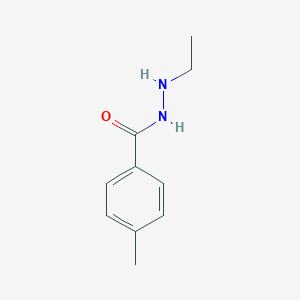
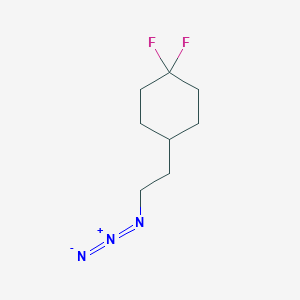
![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)
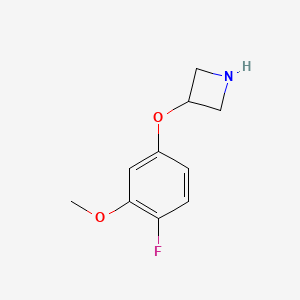
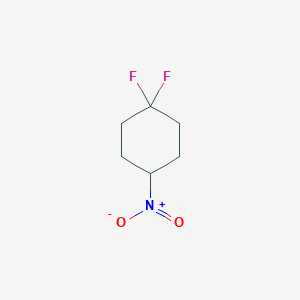
![N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B1415909.png)
